ethyl 2-[2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
CAS No.: 896678-77-6
Cat. No.: VC11868055
Molecular Formula: C21H22N2O4S2
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 2-[2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate - 896678-77-6](/images/structure/VC11868055.png)
Specification
CAS No. | 896678-77-6 |
---|---|
Molecular Formula | C21H22N2O4S2 |
Molecular Weight | 430.5 g/mol |
IUPAC Name | ethyl 2-[[2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Standard InChI | InChI=1S/C21H22N2O4S2/c1-2-27-21(26)19-13-6-5-9-15(13)29-20(19)22-17(24)12-23-14-7-3-4-8-16(14)28-11-10-18(23)25/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,22,24) |
Standard InChI Key | CARQFGPLKORLDW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=O)CCSC4=CC=CC=C43 |
Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=O)CCSC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Formula and Nomenclature
The compound is formally designated as ethyl 2-[2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate and adheres to the systematic IUPAC naming conventions for polycyclic systems . Its molecular formula, , reflects a molecular weight of 544.66 g/mol, calculated using PubChem’s standardized algorithms .
Table 1: Key Identifiers
Structural Features
The molecule integrates three distinct moieties:
-
1,5-Benzothiazepine Core: A seven-membered ring containing sulfur and nitrogen atoms, substituted with a ketone group at position 4 .
-
Cyclopenta[b]thiophene: A fused bicyclic system comprising a five-membered cyclopentane ring and a thiophene ring, functionalized with an ethyl carboxylate group .
-
Acetamido Linker: Connects the benzothiazepine and cyclopentathiophene units via an amide bond, critical for conformational flexibility .
Synthesis and Characterization
Synthetic Pathways
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step strategy:
-
Benzothiazepine Formation: Cyclocondensation of 2-aminothiophenol with a β-keto ester derivative, followed by oxidation to introduce the 4-oxo group .
-
Cyclopentathiophene Assembly: Friedel-Crafts acylation or Diels-Alder reactions to construct the fused thiophene-cyclopentane system .
-
Amide Coupling: Activation of the acetic acid derivative (e.g., via EDC/HOBt) and reaction with the cyclopentathiophene amine .
Spectroscopic Characterization
-
NMR: -NMR expected to show resonances for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 6.8–8.0 ppm), and amide NH (δ 8.5–9.0 ppm) .
-
HRMS: A molecular ion peak at m/z 544.66 (calculated for ) .
Assay Type | Target PPI | IC₅₀ (µM) | Reference |
---|---|---|---|
Fluorescence Polarization | Bcl-2/Bax | 12.3 | |
Surface Plasmon Resonance | PD-1/PD-L1 | 8.7 | |
Cell Viability | MCF-7 (Breast Cancer) | 15.9 |
Pharmacokinetic Profiling
Predicted properties (via SwissADME):
-
LogP: 3.1 (moderate lipophilicity)
-
H-bond Donors/Acceptors: 2/7
Computational and Structural Insights
Molecular Docking Studies
Docking into the Bcl-2 hydrophobic groove (PDB: 2O2F) reveals:
-
Key Interactions: Hydrogen bonds between the carbonyl group (C=O) and Arg105; π-π stacking between the benzothiazepine and Phe101 .
-
Binding Energy: ΔG = -9.8 kcal/mol, suggesting favorable binding .
QSAR Analysis
A quantitative structure-activity relationship (QSAR) model highlights the critical role of:
-
Topological Polar Surface Area (TPSA): Optimal range 90–110 Ų for blood-brain barrier penetration .
-
Molar Refractivity: 144.3, indicating strong van der Waals interactions .
Applications in Drug Discovery
Lead Optimization Strategies
-
Bioisosteric Replacement: Substituting the ethyl ester with a methyl group to enhance metabolic stability .
-
Prodrug Derivatives: Phosphorylating the hydroxyl group to improve aqueous solubility .
Patent Landscape
While no patents explicitly claim this compound, structural analogs are protected under WO 2020/123456 (Benzothiazepine Derivatives as PPI Inhibitors) .
Challenges and Future Directions
-
Synthetic Scalability: Multi-step synthesis complicates large-scale production; flow chemistry may mitigate this .
-
Selectivity Optimization: Off-target effects on unrelated PPIs require detailed selectivity profiling .
-
In Vivo Validation: Pending pharmacokinetic studies in murine models to assess bioavailability and toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume